6-Epicastanospermine
Overview
Description
6-Epicastanospermine is a glycosidase inhibitor and anti-inflammatory agent . It is a remarkably efficacious suppressant of α-glucosidases and glycosidase, exhibiting unparalleled potential for studying afflictions including cancer, diabetes, and viral infections .
Synthesis Analysis
The total synthesis of 6-Epicastanospermine has been developed via phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, and dihydroxylations of trans-olefins to dispose the three contiguous asymmetric centers, one amino group, and two hydroxy groups . Another approach involves a Grignard reaction through Weinreb amide, followed by Sharpless dihydroxylation and stereoselective reduction of imine .Molecular Structure Analysis
The molecular structure of 6-Epicastanospermine is characterized by three contiguous asymmetric centers, one amino group, and two hydroxy groups . The molecule is related to D-pyranomannose in the same way as castanospermine is to D-pyranoglucose .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Epicastanospermine include phenylselenoamidation of trichloroacetimidate derived from allylic alcohol, and dihydroxylations of trans-olefins . These reactions help to dispose of the three contiguous asymmetric centers, one amino group, and two hydroxy groups .Physical And Chemical Properties Analysis
The molecular weight of 6-Epicastanospermine is 189.21 . The molecule is characterized by its three contiguous asymmetric centers, one amino group, and two hydroxy groups .Scientific Research Applications
Synthesis of Glycosidase Inhibitors
It is utilized in synthesizing glycosidase inhibitors like (+)-Castanospermine and 1-Epicastanospermine, contributing significantly to this area of chemistry (Grassberger et al., 1993)(European Journal of Organic Chemistry).
Applications in Chemistry, Biology, and Medicine
Being a chiral compound, 6-Epicastanospermine has potential applications across chemistry, biology, and medicine, indicating its versatility and importance in these fields (Ina & Kibayashi, 1993)(Journal of Organic Chemistry).
Organic Synthesis and Pharmacology
It is recognized as a novel synthetic compound with significant potential in organic synthesis and pharmacology, expanding its utility in drug development and chemical synthesis (Kang & Kim, 1998)(Chemical Communications).
Synthesis of Indolizidines
6-Epicastanospermine serves as a versatile synthetic route to indolizidines, which are crucial in scientific research, particularly in synthetic chemistry (Kang, Kim, & Youn, 1998)(Tetrahedron Letters).
Natural Product Isolation
This compound is isolated from Castanospermum australe, and its synthesis is vital for various scientific research applications, demonstrating its natural origins and relevance in research (Fleet et al., 1988)(Tetrahedron Letters).
Inhibitor of Cytosolic Alpha-Mannosidase and Alpha-L-Fucosidase
It acts as a good inhibitor of cytosolic or neutral alpha-mannosidase and a potent inhibitor of alpha-L-fucosidase, suggesting its therapeutic potential in diseases related to enzyme dysfunction (Winchester et al., 1990)(The Biochemical journal).
Inhibition of Amyloglucosidase-Catalyzed Hydrolysis
Its inhibitory activities against amyloglucosidase-catalyzed hydrolysis and effects on human liver glycosidases indicate its potential in biochemistry and pharmacology (Fleet et al., 1990)(Carbohydrate research).
Inhibition of Alpha-Glucosidase
It is a novel indolizidine alkaloid that inhibits alpha-glucosidase, underlining its significance in biological studies and potential therapeutic applications (Molyneux et al., 1986)(Archives of biochemistry and biophysics).
Safety And Hazards
properties
IUPAC Name |
(1S,6R,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVGAQPNNXQDW-SLBCVNJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147977 | |
Record name | 6-Epicastanospermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-epi-Castanospermine | |
CAS RN |
107244-34-8 | |
Record name | 6-Epicastanospermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107244348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Epicastanospermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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